1-(3-pyrrolidinyloxy)Isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

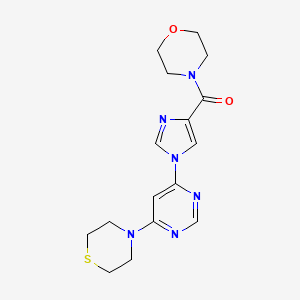

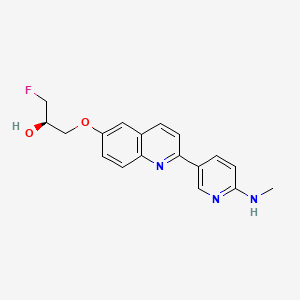

- Structure : It belongs to the class of organic compounds known as isoquinolines and derivatives. These compounds consist of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .

Synthesis Analysis

Pyrrolo[2,1-a]isoquinolines, including derivatives like 1-(3-pyrrolidinyloxy)Isoquinoline, occur frequently in bioactive natural products and pharmaceutically important molecules. Various methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported, making their synthesis an easy and useful approach for producing artificial molecules with potential applications .

Molecular Structure Analysis

The molecular structure of 1-(3-pyrrolidinyloxy)Isoquinoline consists of a fused benzene and pyridine ring system. The compound’s chemical properties and reactivity are influenced by this arrangement .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Novel Synthesis Approaches

Researchers have developed innovative synthesis methods for pyrrolo[2,1-a]isoquinolines, a class closely related to 1-(3-pyrrolidinyloxy)Isoquinoline. For instance, a molecular iodine-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade process has been reported, leveraging hydrogen peroxide as the terminal oxidant. This method facilitates the construction of pyrrolo[2,1-a]isoquinolines from simple dipolarophiles and tetrahydroisoquinolines without the need for a metal catalyst, achieving moderate to excellent yields (Huang et al., 2014).

Advanced Drug Design

3-(2-Pyridinyl)isoquinoline derivatives, which share a structural framework with 1-(3-pyrrolidinyloxy)Isoquinoline, have been explored as potential antagonists for the human adenosine A3 receptor. Through substitution at the 1-position, these compounds show promise in modulating receptor activity, highlighting the versatility of the isoquinoline scaffold in medicinal chemistry applications (van Muijlwijk-Koezen et al., 1998).

Green Chemistry Innovations

A KI/TBHP-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade reaction has been introduced as a general, efficient, and environmentally friendly method to access biologically important pyrrolo[2,1-a]isoquinolines. This green chemistry approach utilizes nontoxic potassium iodide as a catalyst, with IOH generated in situ from the oxidation of KI and TBHP, offering a sustainable alternative for synthesizing complex heterocycles (Huang et al., 2014).

Photoredox Catalysis

The use of Rose Bengal in a visible light photoredox catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascade has been demonstrated to synthesize pyrroloisoquinolines under mild, metal-free conditions. This method highlights the potential of photoredox catalysis in facilitating the construction of complex molecules efficiently and sustainably (Vila et al., 2014).

Drug Discovery and Medicinal Chemistry

The pyrrolo[2,1-a]isoquinoline scaffold has been identified as a promising structure in drug discovery, especially for its antiretroviral and antitumor activities. Synthetic approaches to access libraries of these compounds have been explored, along with their bioactivity, mechanism of action, and structure-activity relationships, underscoring the potential of this scaffold in the development of new antitumor drugs (Matveeva et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-pyrrolidin-3-yloxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUMBYSMQNLGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-pyrrolidinyloxy)Isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2779863.png)

![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)

![N~3~-(2,5-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2779875.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)

![3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide](/img/structure/B2779877.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2779879.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)